N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11-6-8-21-15(11)17(20)19-10-13-7-9-22-16(13)12-2-4-14(18)5-3-12/h2-6,8,13,16H,7,9-10H2,1H3,(H,19,20)/t13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQRTFJQOKZSFO-BBRMVZONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Coupling with the Furan Carboxamide: The final step involves coupling the oxolane intermediate with a furan carboxamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s properties are explored for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
- N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
Uniqueness
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
